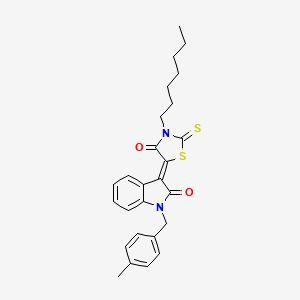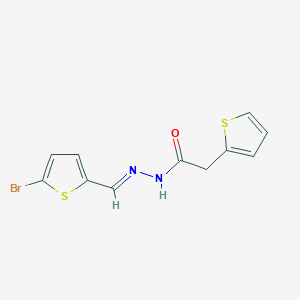
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, with a methanol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-chlorobenzaldehyde and 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the methanol group at the fourth position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, amines, and substituted chlorophenyl derivatives.
Scientific Research Applications
(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: This compound shares structural similarities with (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol, particularly the presence of chlorophenyl groups.
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Another structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the pyrazole ring and the methanol group, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
618441-93-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI Key |
KUSZXGBAHAFDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)

![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
